2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
Overview
Description
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis routes mentioned above can be scaled up for industrial applications, ensuring proper optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, amines, and thiols.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products: The major products formed from substitution reactions include various alkylthio derivatives and substituted thiazolopyrimidines .
Scientific Research Applications
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antiviral, and antitumor agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor antagonism.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, inhibiting their activity and leading to various biological effects . Specific pathways and molecular targets are not extensively detailed in the literature.
Comparison with Similar Compounds
Properties
IUPAC Name |
2,5,7-trichloro-[1,3]thiazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3N3S/c6-2-1-3(10-4(7)9-2)11-5(8)12-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGATGOXMCBBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1Cl)Cl)N=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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